molecular formula C22H24ClNO4 B11604121 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11604121
M. Wt: 401.9 g/mol
InChI Key: KVEINMCJCCINQJ-UHFFFAOYSA-N
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Description

9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a decahydroacridine core substituted with chloro, hydroxy, and methoxy groups.

Preparation Methods

The synthesis of 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and ethylamine.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the decahydroacridine core.

    Oxidation and Substitution: The final steps involve oxidation and substitution reactions to introduce the chloro, hydroxy, and methoxy groups at the desired positions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or to convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

9-(3-Chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors involved in cellular signaling pathways. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione include:

Properties

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

IUPAC Name

9-(3-chloro-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C22H24ClNO4/c1-3-24-14-6-4-8-16(25)20(14)19(21-15(24)7-5-9-17(21)26)12-10-13(23)22(27)18(11-12)28-2/h10-11,19,27H,3-9H2,1-2H3

InChI Key

KVEINMCJCCINQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C1CCCC3=O)C4=CC(=C(C(=C4)Cl)O)OC)C(=O)CCC2

Origin of Product

United States

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